3-(Trifluoromethyl)pyrazole

Description

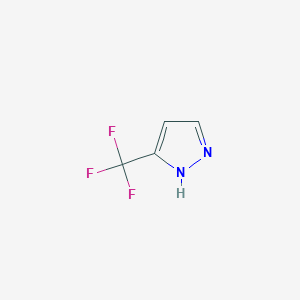

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXNITNKYBLBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942198 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20154-03-4 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyrazoles from 1,3-Diketones

For Researchers, Scientists, and Drug Development Professionals

The 3-(trifluoromethyl)pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemicals.[1][2] The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] One of the most fundamental and widely employed methods for constructing this valuable heterocycle is the cyclocondensation of a trifluoromethyl-substituted 1,3-diketone with a hydrazine (B178648) derivative.[1][5][6][7][8] This reaction, a variant of the classic Knorr pyrazole (B372694) synthesis, offers a direct and often high-yielding route to polysubstituted pyrazoles.[7][9][10]

This guide provides a detailed overview of this synthetic strategy, covering the core reaction mechanism, quantitative data from key studies, detailed experimental protocols, and a visual representation of the chemical pathway.

Core Reaction Mechanism: Cyclocondensation

The synthesis proceeds via a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate which rapidly dehydrates to yield a hydrazone.[9][11] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[9]

When using an unsymmetrical trifluoromethyl-1,3-diketone, the initial attack of the hydrazine nucleophile typically occurs at the more electrophilic carbonyl carbon. The potent electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon the preferred site of initial attack, which governs the regioselectivity of the final product.

Gosselin and co-workers demonstrated that reaction conditions can significantly influence regioselectivity.[7] For the reaction between arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diketones, conducting the reaction in aprotic dipolar solvents like N,N-dimethylacetamide (DMA) with an acid catalyst leads to excellent regioselectivity (98:2) in favor of the 1-aryl-3-aryl-5-(trifluoromethyl)pyrazole isomer.[7] In contrast, traditional protic solvents like ethanol (B145695) often yield nearly equimolar mixtures of the two possible regioisomers.[7]

Caption: Reaction mechanism for pyrazole synthesis.

Data Presentation: Synthesis of 3-(Trifluoromethyl)pyrazoles

The following table summarizes quantitative data from various studies on the synthesis of pyrazoles from 1,3-dicarbonyl compounds, highlighting the reaction conditions and yields.

| Starting 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Additive/Catalyst | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine HCl | N,N-Dimethylacetamide | Acidic Medium | Ambient | - | 74-77 | [7] |

| Ethyl benzoylacetate | Hydrazine hydrate (B1144303) | 1-Propanol (B7761284) | Glacial acetic acid | ~100 | 1 | High (implied) | [9] |

| 3-Phenyl-2,4-pentanedione | Trifluoromethylhydrazine | Dichloromethane (B109758) | TsOH | 20-40 | 12 | 47 | [12] |

| Various Ketones + Acid Chlorides (In situ) | Hydrazine | Toluene | Lithium Base (e.g., LiHMDS) | - | - | Good to Excellent | [10][13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific results. Below are representative protocols for the synthesis of 3-(trifluoromethyl)pyrazoles based on established literature.

Protocol 1: General Procedure for Cyclocondensation in Protic Solvent[9]

This protocol is adapted from the Knorr pyrazole synthesis for educational demonstration.

-

Reaction Setup: In a 20-mL scintillation vial or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the trifluoromethyl-1,3-diketone (1.0 eq) and hydrazine hydrate (2.0 eq).

-

Solvent and Catalyst Addition: Add a suitable alcohol solvent, such as 1-propanol or ethanol (approx. 5-10 mL per mmol of diketone), followed by 3-5 drops of glacial acetic acid to catalyze the reaction.

-

Heating: Heat the reaction mixture with stirring to approximately 100°C (or to reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC), using the starting diketone as a reference.

-

Workup: Once the starting material is consumed (typically after 1-2 hours), remove the heat source. If the product precipitates upon cooling, it can be isolated directly. Otherwise, add water to the warm reaction mixture to induce precipitation.

-

Isolation and Purification: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold water or a suitable solvent mixture (e.g., water/ethanol).

-

Drying: Allow the product to air dry or dry in a vacuum oven to obtain the final this compound.

Protocol 2: Regioselective Synthesis in Aprotic Solvent[7]

This protocol is designed to achieve high regioselectivity with substituted hydrazines.

-

Reaction Setup: To a solution of the 4,4,4-trifluoro-1-arylbutan-1,3-dione (1.0 eq) in N,N-dimethylacetamide (DMA), add the solid arylhydrazine hydrochloride (1.05 eq) in one portion at room temperature.

-

Reaction Execution: Stir the resulting mixture at ambient temperature. The reaction is typically complete within a few hours. Monitor the consumption of the starting materials by TLC or LC-MS.

-

Workup and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMA and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure regioisomeric pyrazole.

Caption: General experimental workflow for pyrazole synthesis.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

Spectroscopic Characterization of 3-(Trifluoromethyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Trifluoromethyl)pyrazole, with a primary focus on its Nuclear Magnetic Resonance (NMR) profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science, where pyrazole (B372694) derivatives play a significant role.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on a combination of NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The chemical shifts and coupling constants derived from these analyses provide a detailed fingerprint of the molecule's electronic and steric environment.

NMR Data Summary

The following tables summarize the key quantitative NMR data for this compound. It is important to note that specific chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

| Proton (¹H) NMR Data | |

| Proton | Chemical Shift (ppm) |

| H4 | Data not explicitly found in search results |

| H5 | Data not explicitly found in search results |

| NH | Data not explicitly found in search results |

| Carbon (¹³C) NMR Data | |

| Carbon | Chemical Shift (ppm) |

| C3 | Data not explicitly found in search results |

| C4 | Data not explicitly found in search results |

| C5 | Data not explicitly found in search results |

| CF₃ | Data not explicitly found in search results |

| Fluorine (¹⁹F) NMR Data | |

| Fluorine | Chemical Shift (ppm) |

| CF₃ | Data not explicitly found in search results |

Note: While a general ¹H NMR spectrum is available, specific, high-resolution data with assigned chemical shifts and coupling constants for the parent this compound were not found in the performed searches. The tables above are placeholders to be populated with such data when available. For comparison, substituted this compound derivatives exhibit characteristic shifts and couplings that can provide insights into the expected values for the parent compound. For instance, in a related fused-ring system, the ¹³C NMR signal for the CF₃ group appeared as a quartet with a ¹J(C-F) of approximately 272-285 Hz, and the adjacent carbon (C-CF₃) also showed a quartet with a ²J(C-F) of around 32 Hz.[1]

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon meticulous sample preparation and the use of appropriate experimental parameters. The following section outlines a detailed methodology for the NMR analysis of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (≥99%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.

-

Concentration: Prepare the sample at a concentration of approximately 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (0 ppm). For ¹⁹F NMR, an external or internal reference like hexafluorobenzene (B1203771) or trifluorotoluene can be used.

-

Filtration: To obtain high-resolution spectra, it is crucial that the sample is free of any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

NMR Data Acquisition

The following are recommended parameters for acquiring high-quality NMR spectra of this compound on a standard NMR spectrometer (e.g., 300-600 MHz).

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16, depending on the sample concentration.

-

Spectral Width (SW): 0-12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width (SW): 0-220 ppm.

¹⁹F NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 16-64.

-

Spectral Width (SW): A range appropriate for trifluoromethyl groups, typically around -50 to -80 ppm relative to CFCl₃.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and structure confirmation. This workflow is visualized in the diagram below.

Caption: Experimental workflow for NMR analysis.

References

chemical reactivity of the trifluoromethyl group on a pyrazole ring

An In-depth Technical Guide to the Chemical Reactivity of the Trifluoromethyl Group on a Pyrazole (B372694) Ring

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a trifluoromethyl (CF₃) group onto a pyrazole ring is a cornerstone of modern medicinal, agrochemical, and materials science.[1][2][3][4] This is attributed to the unique properties the CF₃ group imparts, including enhanced metabolic stability, increased lipophilicity, and profound alterations in the electronic character of the molecule.[1][2][3][5] The trifluoromethyl group's high electronegativity and steric bulk significantly influence the reactivity of the pyrazole core and provide a handle for diverse chemical transformations.[3][5] This guide provides a detailed exploration of the synthesis, reactivity, and functionalization of trifluoromethylated pyrazoles, supported by experimental data and protocols.

Synthesis of Trifluoromethylated Pyrazoles

The construction of the trifluoromethylated pyrazole scaffold is primarily achieved through two powerful strategies: the condensation of functionalized hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions.[6][7]

-

Condensation Reactions: This classical approach involves the reaction of a hydrazine (B178648) with a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent. This method is robust and allows for the synthesis of various N-substituted trifluoromethyl pyrazoles.[7][8]

-

[3+2] Cycloaddition: A highly versatile and widely used method involves the [3+2] cycloaddition of in situ generated trifluoromethylated nitrile imines with a variety of dipolarophiles such as alkenes and alkynes.[6][7][9][10] This approach offers excellent control over regioselectivity. For instance, the reaction of CF₃CHN₂ with electron-deficient alkenes or alkynes can produce CF₃-substituted pyrazolines or pyrazoles in quantitative yields.[9]

A general workflow for synthesizing and functionalizing these key heterocyclic motifs is outlined below.

Caption: General workflow for synthesis and functionalization of CF3-pyrazoles.

Reactivity of the Trifluoromethylated Pyrazole Ring

The CF₃ group is a powerful electron-withdrawing substituent that fundamentally alters the electronic distribution and reactivity of the pyrazole ring.[3] This influence dictates the outcomes of key reaction classes such as electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr)

The electron-deficient nature of the trifluoromethyl group deactivates the pyrazole ring towards electrophilic aromatic substitution.[11][12] However, under appropriate conditions, functionalization is achievable with high regioselectivity. The position of substitution is highly dependent on the reaction conditions and the directing influence of other substituents.

A notable example is the selective iodination of 1-aryl-3-CF₃-pyrazoles. The reaction can be directed to either the C(4) or C(5) position by choosing the appropriate reagents.[13]

-

C(4) Iodination: Using ceric ammonium (B1175870) nitrate (B79036) (CAN) with elemental iodine (I₂) leads to highly selective iodination at the C(4) position.[13]

-

C(5) Iodination: A strategy involving lithiation with n-butyllithium (n-BuLi) followed by quenching the resulting lithium pyrazolide with iodine provides exclusive functionalization at the C(5) position.[13]

These iodinated intermediates are valuable building blocks for further diversification via cross-coupling reactions.[13]

Caption: Regioselective iodination pathways for 1-aryl-3-CF3-pyrazoles.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing CF₃ group activates the pyrazole ring towards nucleophilic aromatic substitution, particularly when a suitable leaving group (e.g., a halide) is present at an ortho or para position.[14] The reaction typically proceeds through a concerted or stepwise addition-elimination mechanism, stabilized by the CF₃ group.[14][15][16] This reactivity is a powerful tool for introducing a wide range of nucleophiles (C, N, O, S-based) to create diverse molecular scaffolds.[14]

N-Alkylation

The regioselective N-alkylation of NH-pyrazoles presents a significant challenge due to the similar electronic properties of the two nitrogen atoms.[4] The outcome of N-alkylation is often a mixture of regioisomers. However, the regioselectivity can be controlled by tuning the functional groups already present on the pyrazole ring, which can sterically or electronically favor alkylation at one nitrogen over the other.[4]

Reactivity of the Trifluoromethyl Group Itself

Direct functionalization of the highly stable trifluoromethyl group is a challenging yet powerful strategy for synthesizing partially fluorinated molecules from readily available starting materials.[17][18] This field has advanced significantly with the advent of modern synthetic methods that can selectively activate the exceptionally strong C-F bond.[17][18]

C-F Bond Activation via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative tool for C-F bond functionalization.[19][20][21][22] These methods often involve single-electron transfer (SET) processes to generate radical intermediates, enabling reactions that are otherwise difficult to achieve.[17][19] This strategy allows for the defluoroalkylation of trifluoromethyl groups on aromatic rings, providing access to valuable gem-difluoroalkene structures.[17]

C-F Bond Functionalization via Radical Intermediates

Beyond photoredox catalysis, other methods can generate radical intermediates to initiate C-F bond cleavage.[23] These reactions offer pathways to defluorinative functionalization, but controlling the extent of defluorination remains a key challenge due to the decreasing C-F bond strength as fluorine atoms are replaced.[23]

Data Presentation

Table 1: Regioselective Iodination of 1-Aryl-3-CF₃-Pyrazoles[13]

| Entry | Substrate (Ar) | Reagents and Conditions | Product | Yield (%) |

| 1 | Phenyl | I₂, CAN, MeCN, 80 °C, 2 h | 4-Iodo-1-phenyl-3-CF₃-pyrazole | 92 |

| 2 | 4-MeO-Ph | I₂, CAN, MeCN, 80 °C, 2 h | 4-Iodo-1-(4-methoxyphenyl)-3-CF₃-pyrazole | 95 |

| 3 | Phenyl | n-BuLi, THF, -78 °C; then I₂ | 5-Iodo-1-phenyl-3-CF₃-pyrazole | 85 |

| 4 | 4-MeO-Ph | n-BuLi, THF, -78 °C; then I₂ | 5-Iodo-1-(4-methoxyphenyl)-3-CF₃-pyrazole | 89 |

Table 2: Suzuki-Miyaura Cross-Coupling of Iodinated 3-CF₃-Pyrazoles[13]

| Entry | Substrate | Coupling Partner | Conditions | Product | Yield (%) |

| 1 | 4-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 1,4-Diphenyl-3-CF₃-pyrazole | 91 |

| 2 | 5-Iodo-1-phenyl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 1,5-Diphenyl-3-CF₃-pyrazole | 88 |

| 3 | 4-Iodo-1-phenyl-3-CF₃-pyrazole | 4-Tolylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 4-(4-Tolyl)-1-phenyl-3-CF₃-pyrazole | 85 |

Application in Drug Discovery: FLT3 Inhibition

Trifluoromethylated pyrazoles are privileged scaffolds in drug design.[24][25] For example, pyrazole-based ureas have been developed as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[24][25] The CF₃ group can enhance metabolic stability and binding affinity.[2][5] The mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream phosphorylation and cell proliferation signals.

Caption: Simplified FLT3 signaling pathway and inhibition by pyrazole derivatives.

Experimental Protocols

General Procedure for C(4)-Iodination of 1-Aryl-3-CF₃-pyrazoles[13]

To a solution of the respective 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (B52724) (5 mL), elemental iodine (I₂, 1.1 mmol) and ceric ammonium nitrate (CAN, 2.2 mmol) are added. The resulting mixture is stirred at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-iodo-1-aryl-3-trifluoromethyl-1H-pyrazole.

General Procedure for C(5)-Iodination of 1-Aryl-3-CF₃-pyrazoles[13]

A solution of the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (n-BuLi, 1.1 mmol, typically 1.6 M in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. A solution of elemental iodine (I₂, 1.2 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for an additional 2 hours before being allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 10 mL). The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated in vacuo. Purification of the residue by flash column chromatography yields the pure 5-iodo-1-aryl-3-trifluoromethyl-1H-pyrazole.

General Procedure for Suzuki-Miyaura Cross-Coupling[13]

In a reaction vessel, the iodinated pyrazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) are combined. A mixture of dioxane and water (e.g., 4:1, 5 mL) is added. The vessel is sealed and the mixture is heated to 90 °C with vigorous stirring for 12-24 hours. Upon cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to give the desired coupled product.

References

- 1. researchgate.net [researchgate.net]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. blogs.rsc.org [blogs.rsc.org]

- 18. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-(Trifluoromethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group into heterocyclic systems has become a cornerstone of modern medicinal and agricultural chemistry, imparting unique physicochemical properties that can profoundly enhance biological activity. Among these fluorinated motifs, 3-(trifluoromethyl)pyrazole stands out as a "privileged scaffold," a core structure that serves as a versatile building block for a multitude of bioactive compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, offering a comprehensive resource for researchers in drug discovery and crop protection. Detailed experimental protocols for key synthetic methodologies are provided, alongside a quantitative summary of its physicochemical and spectroscopic properties. Furthermore, this guide visualizes key synthetic and biological pathways, including the synthesis of the blockbuster drug Celecoxib (B62257) and the mechanism of action of pyrazole-based fungicides, to facilitate a deeper understanding of the pivotal role of this compound.

Discovery and Historical Context

While the precise first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry in the mid-20th century. The initial synthesis of trifluoromethylated aromatic compounds, such as benzotrifluoride, dates back to the late 19th and early 20th centuries. However, the incorporation of the trifluoromethyl group into heterocyclic systems gained significant traction later.

The development of synthetic methodologies for fluorinated pyrazoles has been a subject of intense research, particularly from the 1990s onwards, driven by the discovery of their significant biological activities.[1] The classical Knorr pyrazole (B372694) synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), was logically extended to trifluoromethylated analogs. The availability of trifluoroacetylacetone and related trifluoromethylated 1,3-dicarbonyls was a key enabler for the synthesis of 3-(trifluoromethyl)pyrazoles. Over the decades, a variety of more sophisticated and efficient methods have been developed, solidifying the importance of this heterocyclic core in the design of novel therapeutic agents and agrochemicals.

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow crystalline powder at room temperature. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, impacting its pKa, reactivity, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₃N₂ | [2] |

| Molecular Weight | 136.08 g/mol | [2] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 70 °C at 2 mmHg | [2] |

| Appearance | White to pale yellow crystalline powder |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR | Chemical shifts will vary with solvent. Protons on the pyrazole ring typically appear in the aromatic region. |

| ¹³C NMR | The carbon of the CF₃ group exhibits a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is typically observed. |

| IR (Infrared) | Characteristic peaks for N-H stretching, C=C and C=N stretching of the pyrazole ring, and strong C-F stretching bands. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns involving the loss of the CF₃ group are observed. |

Key Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been established, each with its own advantages in terms of accessibility of starting materials, regioselectivity, and functional group tolerance.

Condensation of Trifluoromethylated 1,3-Dicarbonyls with Hydrazines

This is the most classical and widely employed method for the synthesis of 3-(trifluoromethyl)pyrazoles.[3][4] The reaction of a trifluoromethyl-β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFPD), with hydrazine or a substituted hydrazine yields the corresponding pyrazole.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-methylpyrazole from 1,1,1-Trifluoro-2,4-pentanedione and Hydrazine Hydrate (B1144303)

-

Reagents:

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

-

Hydrazine hydrate (1.0 - 1.2 eq)

-

Ethanol (as solvent)

-

Concentrated Hydrochloric Acid (catalytic amount, optional)

-

-

Procedure:

-

To a solution of 1,1,1-trifluoro-2,4-pentanedione in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period or heated to reflux to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 3-(trifluoromethyl)-5-methylpyrazole.

-

-

Expected Yield: Moderate to high yields are typically reported for this reaction.

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful and often highly regioselective route to substituted 3-(trifluoromethyl)pyrazoles.[3][4][5] A common approach involves the in situ generation of a trifluoroacetonitrile (B1584977) imine, which then reacts with a suitable dipolarophile, such as an alkyne or an enol ether.

Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted-3-(trifluoromethyl)pyrazole via [3+2] Cycloaddition

-

Reagents:

-

A suitable hydrazonoyl bromide precursor for the trifluoroacetonitrile imine (1.0 eq)

-

An alkyne or enone dipolarophile (1.0 - 1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., toluene, THF)

-

-

Procedure:

-

To a solution of the hydrazonoyl bromide and the dipolarophile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base dropwise at room temperature or an elevated temperature.

-

The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC.

-

After the reaction is complete, the mixture is filtered to remove the precipitated ammonium (B1175870) salt.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

-

-

Expected Yield: This method often provides good to excellent yields with high regioselectivity.[3]

Trifluoromethylation/Cyclization of α,β-Alkynic Hydrazones

A more recent and efficient method involves the trifluoromethylation of α,β-alkynic hydrazones, followed by an intramolecular cyclization to form the pyrazole ring.[6] This approach utilizes hypervalent iodine reagents as the trifluoromethyl source under mild, transition-metal-free conditions.

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via Trifluoromethylation/Cyclization

-

Reagents:

-

α,β-Alkynic hydrazone (1.0 eq)

-

A hypervalent iodine-based trifluoromethylating reagent (e.g., Togni's reagent) (1.1 - 1.5 eq)

-

A suitable solvent (e.g., dichloromethane, acetonitrile)

-

-

Procedure:

-

To a solution of the α,β-alkynic hydrazone in the chosen solvent, the trifluoromethylating reagent is added in one portion or portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by TLC.

-

The solvent is then removed under reduced pressure.

-

The crude residue is purified directly by column chromatography on silica gel to afford the pure 3-trifluoromethylpyrazole product.

-

-

Expected Yield: This method is reported to provide good to excellent yields under mild conditions.[6]

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, have made this compound a highly sought-after scaffold in both pharmaceutical and agricultural research.

Pharmaceutical Applications

The most prominent example of a drug containing the this compound moiety is Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain. The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 enzyme.

// Nodes representing key intermediates and reagents start [label="4-Methylacetophenone", shape=ellipse, fillcolor="#FBBC05"]; diketone [label="1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione"]; hydrazine [label="4-Sulfonamidophenylhydrazine", shape=ellipse, fillcolor="#EA4335"]; celecoxib [label="Celecoxib\n(3-(Trifluoromethyl)-5-(4-methylphenyl)-1-(4-sulfonamidophenyl)pyrazole)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing reaction steps start -> diketone [label="Claisen Condensation\n(with Ethyl trifluoroacetate)"]; diketone -> celecoxib [label="Cyclocondensation"]; hydrazine -> celecoxib;

{rank=same; start; hydrazine;} } dot Caption: Synthetic workflow for the preparation of Celecoxib.

Agrochemical Applications

This compound derivatives are widely used as active ingredients in pesticides, including fungicides and insecticides. The trifluoromethyl group often enhances the efficacy and spectrum of activity of these compounds. For instance, phenyl pyrazole insecticides, such as Fipronil, which contains a trifluoromethyl group, act as potent blockers of GABA-gated chloride channels in insects, leading to central nervous system disruption.[1]

Pyrazole carboxamide fungicides often target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The trifluoromethyl group can contribute to the binding of the fungicide to the enzyme, thereby inhibiting its function and disrupting the fungal life cycle.

// Nodes for the signaling pathway fungicide [label="Pyrazole Carboxamide Fungicide\n(with 3-CF3 group)", shape=ellipse, fillcolor="#FBBC05"]; sdh [label="Succinate Dehydrogenase (Complex II)\nin Fungal Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; etc [label="Electron Transport Chain"]; atp [label="ATP Synthesis"]; cell_death [label="Fungal Cell Death", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges showing the pathway fungicide -> sdh [label="Inhibition"]; sdh -> etc [label="Blocks Electron Flow"]; etc -> atp [label="Disrupts"]; atp -> cell_death [label="Leads to"]; } dot Caption: Mechanism of action of pyrazole carboxamide fungicides.

Conclusion

This compound has firmly established itself as a privileged scaffold in the design of bioactive molecules. Its synthesis has evolved from classical condensation reactions to more sophisticated and efficient methodologies, enabling the creation of a diverse array of derivatives. The profound impact of the trifluoromethyl group on the physicochemical and biological properties of the pyrazole core has led to the development of important pharmaceuticals like Celecoxib and a range of effective agrochemicals. As the demand for novel and improved drugs and crop protection agents continues to grow, the exploration of new synthetic routes to and applications of this compound and its analogs will undoubtedly remain a vibrant and fruitful area of research. This technical guide serves as a foundational resource for scientists and researchers looking to harness the potential of this remarkable heterocyclic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Trifluoromethyl)pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)pyrazole is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethyl group onto the pyrazole (B372694) scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics have established trifluoromethylated pyrazoles as a privileged structural motif in the design of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed synthetic methodologies, and its significant role in drug discovery and development, with a focus on its interaction with key biological pathways.

Core Properties of this compound

This compound is a white to off-white crystalline powder at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing essential data for researchers in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 20154-03-4 | [1][2] |

| Molecular Formula | C₄H₃F₃N₂ | [1][2] |

| Molecular Weight | 136.08 g/mol | [1][2] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point | 70 °C at 2 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥ 99% (GC) | [2] |

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound and its derivatives is a subject of extensive research, with several effective strategies developed to construct this valuable heterocyclic core. The strategic introduction of the trifluoromethyl group is key to enhancing the pharmacological profiles of the resulting molecules.

(3+2)-Cycloaddition Reactions

A powerful and versatile method for synthesizing trifluoromethylated pyrazoles involves the (3+2)-cycloaddition of fluorinated nitrile imines with appropriate dipolarophiles.[2] This approach offers high regioselectivity and is amenable to a wide range of substrates.

Experimental Protocol: Synthesis of Polysubstituted 3-Trifluoromethylpyrazoles via (3+2)-Cycloaddition [2]

-

Generation of Trifluoroacetonitrile (B1584977) Imine: An in-situ generation of trifluoroacetonitrile imine is achieved from a suitable precursor, such as a hydrazonoyl bromide, in the presence of a base.

-

Cycloaddition: The generated nitrile imine is reacted with an enone as the dipolarophile. This reaction proceeds in a fully regio- and diastereoselective manner to yield a trans-configured 5-acyl-pyrazoline.

-

Aromatization: The resulting pyrazoline is aromatized by treatment with an oxidizing agent, such as manganese dioxide (MnO₂). The solvent plays a crucial role in the final product. Oxidation in dimethyl sulfoxide (B87167) (DMSO) typically yields the fully substituted pyrazole, while oxidation in hexane (B92381) can lead to a deacylative pathway, affording 1,3,4-trisubstituted pyrazoles.[2]

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

A classical and widely used approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[3] To introduce the trifluoromethyl group at the 3-position, a trifluoromethylated 1,3-dicarbonyl precursor is required.

Experimental Protocol: General Synthesis of 3-Trifluoromethyl Pyrazoles from Enones [1]

-

Reaction Setup: To a solution of a trifluoromethylated enone (1 mmol) in methanol (B129727) (10 mL) in a round-bottom flask, 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride (1.2 mmol) is added in one portion.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 15 minutes and then heated to reflux for 4 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under vacuum. The residue is then purified by column chromatography (e.g., hexane-ethyl acetate (B1210297) 40:60) to yield the desired 3-trifluoromethyl pyrazole derivative.[1]

Trifluoromethylation/Cyclization of α,β-Alkynic Hydrazones

A more recent and efficient method involves the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. This transition-metal-free approach utilizes a hypervalent iodine reagent.[4]

Experimental Protocol: Synthesis via Trifluoromethylation/Cyclization [4]

-

Reactant Preparation: A solution of an α,β-alkynic hydrazone is prepared in a suitable solvent.

-

Trifluoromethylation and Cyclization: A hypervalent iodine reagent is added to the solution, initiating a cascade reaction that involves trifluoromethylation followed by intramolecular cyclization.

-

Isolation: The reaction proceeds under mild conditions to afford the 3-trifluoromethylpyrazole product, which can be isolated and purified using standard techniques.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make this compound a highly sought-after scaffold in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications.

Role as a Privileged Structural Scaffold

The this compound moiety is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to the development of potent and selective therapeutic agents.[3] The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, and it can also increase metabolic stability by blocking potential sites of oxidation.[5]

Inhibition of Signaling Pathways

Derivatives of this compound have been shown to modulate the activity of various signaling pathways implicated in disease.

-

NFAT Transcription Factor Regulation: Certain bis(trifluoromethyl)pyrazoles have been identified as novel inhibitors of cytokine production by regulating the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[6] Unlike immunosuppressants such as cyclosporine and FK506, these compounds do not directly inhibit calcineurin's dephosphorylation of NFAT, suggesting a different mechanism of action.[6]

-

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and inflammatory diseases.[7] While direct modulation by the parent this compound is not extensively documented, its derivatives are being explored as inhibitors within this pathway, offering potential therapeutic strategies for neuroinflammation and cancer.[8]

Visualizing Workflows and Pathways

To provide a clearer understanding of the synthetic and biological contexts of this compound, the following diagrams illustrate a key synthetic workflow and a relevant signaling pathway.

Caption: Synthetic workflow for this compound derivatives.

Caption: PI3K/AKT/mTOR pathway with potential inhibition by a derivative.

Conclusion

This compound stands out as a remarkably versatile and valuable scaffold in contemporary chemical research, particularly in the realms of drug discovery and agrochemical development. Its unique combination of a stable heterocyclic ring and an electron-withdrawing trifluoromethyl group provides a powerful platform for the design of novel bioactive molecules. The synthetic methodologies outlined in this guide offer robust and adaptable routes to a diverse array of pyrazole derivatives. As our understanding of complex biological pathways deepens, the strategic application of the this compound core will undoubtedly continue to fuel the discovery of next-generation therapeutics and advanced chemical solutions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

3-(Trifluoromethyl)pyrazole: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

3-(Trifluoromethyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group onto the pyrazole (B372694) scaffold imparts unique physicochemical properties, notably influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These characteristics make it a valuable building block in the design of novel therapeutic agents and pesticides.[1][2] This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of this compound, aimed at researchers, scientists, and professionals in drug development. While specific quantitative data for the parent compound is limited in publicly available literature, this guide consolidates information on related analogues and outlines detailed experimental protocols for in-house determination.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder that is stable under standard room temperature and pressure conditions.[2]

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₃N₂ | [1] |

| Molecular Weight | 136.08 g/mol | [1] |

| Melting Point | 45-49 °C | [1] |

| Boiling Point | 70 °C at 2 mmHg | [2] |

| Appearance | White to off-white crystalline powder | [1] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed literature. However, based on the general characteristics of pyrazoles and trifluoromethylated compounds, a qualitative assessment can be made. The trifluoromethyl group generally increases lipophilicity, suggesting better solubility in organic solvents compared to water.

General Solubility of Pyrazole Derivatives:

-

Organic Solvents: Pyrazole and its derivatives are typically soluble in a variety of organic solvents. Common choices for synthesis and purification include ethanol, methanol (B129727), acetone, dichloromethane, and toluene.[3]

-

Aqueous Solubility: The aqueous solubility of pyrazole derivatives can vary significantly depending on their substitution. For instance, pyridyl-substituted N-trifluoromethyl pyrazoles have been noted for their high solubility in the aqueous phase.[4] A related compound, 5-trifluoromethyl-1H-pyrazole-3-carboxylic acid, has a reported aqueous solubility of 1.6 g/L at 25 °C.

-

Temperature Effect: The solubility of pyrazole derivatives in organic solvents generally increases with temperature.[3]

Solubility of Related Trifluoromethylated Pyrazoles:

To provide a more specific, albeit indirect, indication of solubility, data for structurally related compounds is presented below:

| Compound | Solvent | Solubility |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Dimethyl sulfoxide (B87167) (DMSO) | >100 mg/mL |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Dichloromethane | >200 mg/mL |

| 5-Phenyl-3-(trifluoromethyl)pyrazole | Methanol | Soluble |

This information suggests that this compound is likely to exhibit good solubility in polar aprotic and protic organic solvents.

Stability Profile

This compound is generally considered to be a stable compound under normal storage and handling conditions.[2] The pyrazole ring itself is known for its metabolic stability, and the trifluoromethyl group is recognized for enhancing the chemical and metabolic stability of parent molecules.[5]

Key Stability Considerations:

-

Thermal Stability: The presence of a trifluoromethyl group can enhance the thermal stability of a molecule.[6]

-

Chemical Stability: Safety data for this compound and related compounds indicate stability under normal conditions, though contact with strong oxidizing agents and strong acids should be avoided.[7]

-

Metabolic Stability: The trifluoromethyl group is a key moiety used in drug design to block metabolic oxidation at specific positions, thereby increasing the metabolic stability and half-life of a drug candidate.

Experimental Protocols

For researchers requiring precise solubility and stability data for this compound, the following detailed experimental protocols are provided. These are adapted from established methodologies for similar small molecules.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Methanol or Acetonitrile (HPLC grade)

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from the stressed solutions.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify the major degradation products.

-

Conclusion

This compound is a compound of significant interest due to the advantageous properties conferred by the trifluoromethyl group. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides a framework based on the known characteristics of related compounds and established analytical methodologies. The provided experimental protocols offer a robust starting point for researchers to generate precise data tailored to their specific needs, thereby facilitating the development of new pharmaceuticals and agrochemicals. Further research to populate the public domain with quantitative solubility and stability data for this important building block is highly encouraged.

References

The Synthetic Versatility of 3-(Trifluoromethyl)pyrazole: A Technical Guide for Organic Chemists

Introduction: The 3-(trifluoromethyl)pyrazole scaffold has emerged as a privileged motif in modern organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the trifluoromethyl (CF₃) group imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making it a highly sought-after component in drug discovery and crop protection. This technical guide provides an in-depth overview of the key synthetic applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Applications in Bioactive Molecule Synthesis

The this compound core is a cornerstone in the architecture of numerous commercialized and investigational bioactive molecules. Its prevalence is a testament to its favorable interactions with biological targets and its synthetic accessibility.

Pharmaceuticals: In medicinal chemistry, this heterocyclic core is integral to the structure of several blockbuster drugs. A prime example is Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis. The this compound moiety in Celecoxib is crucial for its selective binding to the COX-2 enzyme.[1] Other notable examples include Mavacoxib , another COX-2 inhibitor for veterinary use, and SC-560 , an investigational antitumor agent.[2][3] The trifluoromethyl group in these molecules often occupies a key binding pocket, enhancing their therapeutic efficacy.

Agrochemicals: The agrochemical industry has also extensively utilized the this compound scaffold to develop potent herbicides, fungicides, and insecticides. For instance, Penthiopyrad is a broad-spectrum fungicide that owes its efficacy to the presence of this key structural feature. The unique electronic properties conferred by the CF₃ group contribute to the molecule's ability to disrupt fungal respiration.[4] Furthermore, derivatives of this compound have been patented for their herbicidal and insecticidal activities, demonstrating effective control against various pests and weeds.

Key Synthetic Methodologies

The construction of the this compound ring and its subsequent functionalization can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

One of the most classical and widely employed methods for synthesizing 3-(trifluoromethyl)pyrazoles is the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][5][6] This approach offers a straightforward route to a variety of substituted pyrazoles.

General Reaction Scheme:

Figure 1: General scheme for the synthesis of 3-(trifluoromethyl)pyrazoles via condensation.

Experimental Protocol: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Intermediate)

A mixture of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 eq) in ethanol (B145695) is refluxed for 6 hours.[1] After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents.[1]

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Yield | Reference |

| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | (4-sulfamoylphenyl)hydrazine HCl | Ethanol | Reflux, 6h | Good | [1] |

| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Sulfuric acid (cat.) | 85 °C, 2h | 87.5% | WO2017084995A1 |

Table 1: Summary of reaction conditions and yields for the synthesis of this compound derivatives via condensation.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of trifluoromethylated 1,3-dipoles with suitable dipolarophiles is a powerful and versatile method for the construction of the pyrazole (B372694) ring.[5][6][7] This approach often provides high regioselectivity and allows for the introduction of a wide range of substituents. A common strategy involves the in-situ generation of trifluoroacetonitrile (B1584977) imines from trifluoroacetohydrazonoyl bromides, which then react with alkenes or alkynes.[6][7][8]

Reaction Workflow:

Figure 2: Workflow for the synthesis of 3-(trifluoromethyl)pyrazoles via [3+2] cycloaddition.

Experimental Protocol: Synthesis of Polysubstituted 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition and Oxidation

To a solution of a chalcone (B49325) (1.0 eq) and a trifluoroacetohydrazonoyl bromide (1.2 eq) in dichloromethane, triethylamine (B128534) (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours to form the corresponding pyrazoline intermediate.[7][8] The crude pyrazoline is then dissolved in a suitable solvent (e.g., DMSO or hexane), and manganese dioxide (MnO₂) is added.[6][7][8] The suspension is stirred at an elevated temperature until the reaction is complete. The choice of solvent during the oxidation step can influence the final product, leading to either fully substituted or deacylative aromatized pyrazoles.[7][8] The product is then isolated and purified by chromatography.

| Dipolarophile | 1,3-Dipole Precursor | Base | Oxidation | Product Yield | Reference |

| Chalcone | Trifluoroacetohydrazonoyl bromide | Et₃N | MnO₂ in DMSO | High | [7][8] |

| Nitroalkene | Trifluoroacetohydrazonoyl bromide | Et₃N | - | Good |

Table 2: Representative examples of [3+2] cycloaddition reactions for the synthesis of 3-(trifluoromethyl)pyrazoles.

Functionalization of the this compound Core

Once the this compound ring is formed, it can be further functionalized at the N1, C4, and C5 positions to generate a diverse library of derivatives.

Regioselective Functionalization Pathway:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Trifluoromethyl Groups into Heterocyclic Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into heterocyclic compounds has become a cornerstone of modern medicinal chemistry and drug discovery. This powerful structural modification can dramatically enhance the pharmacological profile of a molecule, leading to improved efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated heterocyclic compounds, complete with detailed experimental protocols and an exploration of their impact on key signaling pathways.

The Physicochemical Impact of Trifluoromethylation

The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and lipophilicity, contribute to its profound effects on molecular characteristics. The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the metabolic stability of the C-F bond often protects the molecule from enzymatic degradation, prolonging its therapeutic effect.[1]

Below is a summary of the physicochemical properties of representative trifluoromethylated heterocyclic compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa | Solubility |

| 2-(Trifluoromethyl)-1H-imidazole | C4H3F3N2 | 136.08 | - | - | - | - |

| Pyridazine | C4H4N2 | 80.09 | 208 | -8 | - | Miscible in water |

| 3-[5-(Trifluoromethyl)-3-pyridinyl]pyridazine | C10H6F3N3 | 225.18 | - | - | - | - |

Synthetic Strategies for the Preparation of Trifluoromethylated Heterocycles

A variety of synthetic methodologies have been developed for the introduction of the trifluoromethyl group into heterocyclic systems. These can be broadly categorized into direct trifluoromethylation of a pre-formed heterocycle and the construction of the heterocyclic ring from trifluoromethylated building blocks.

Direct Trifluoromethylation Methods

Direct C-H trifluoromethylation offers an atom-economical approach to these valuable compounds. Recent advances in photoredox catalysis have enabled the trifluoromethylation of a wide range of heterocycles under mild conditions.

Experimental Protocol: Visible-Light Photoredox Trifluoromethylation of Quinoxalin-2(1H)-ones

This protocol describes a photocatalyst-free method for the C-H trifluoromethylation of quinoxalin-2(1H)-ones using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source under visible light irradiation.

-

Materials: Quinoxalin-2(1H)-one derivative, sodium trifluoromethanesulfinate (CF3SO2Na), solvent (e.g., DMSO), visible light source (e.g., blue LEDs).

-

Procedure:

-

In a suitable reaction vessel, dissolve the quinoxalin-2(1H)-one derivative and CF3SO2Na in the chosen solvent.

-

Irradiate the reaction mixture with visible light at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired 3-trifluoromethylquinoxalin-2(1H)-one.

-

Synthesis from Trifluoromethylated Building Blocks

The use of readily available trifluoromethylated synthons is another powerful strategy for constructing complex heterocyclic scaffolds.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic Acid Derivatives

This method involves the condensation of a trifluoromethyl vinamidinium salt with glycine (B1666218) esters to construct the pyrrole (B145914) ring.

-

Materials: Trifluoromethyl vinamidinium salt, appropriate glycine ester, base (e.g., a non-nucleophilic base), solvent (e.g., a polar aprotic solvent like DMF or DMSO).

-

Procedure:

-

To a solution of the trifluoromethyl vinamidinium salt in the chosen solvent, add the glycine ester and the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

The reaction is then quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield the 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate ester.

-

Subsequent hydrolysis or other transformations can be carried out to obtain the desired carboxylic acid or other derivatives.[2]

-

Biological Activity and Impact on Signaling Pathways

The incorporation of trifluoromethyl groups has led to the development of highly potent and selective inhibitors of various biological targets, including kinases. These compounds have shown significant promise in the treatment of a range of diseases, from cancer to inflammatory disorders.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is implicated in numerous autoimmune diseases. Trifluoromethylated heterocyclic compounds, such as Tofacitinib, have emerged as potent JAK inhibitors.[3][4][5]

Tofacitinib, a pyrrolo[2,3-d]pyrimidine derivative, effectively inhibits JAK1 and JAK3, thereby blocking the signaling of several key cytokines, including interleukins and interferons.[3][4][6] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn suppresses the transcription of pro-inflammatory genes.[5]

Below is a diagram illustrating the mechanism of action of Tofacitinib in the JAK-STAT signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Trifluoromethylated pyrazole (B372694) derivatives have been identified as potent inhibitors of key kinases within this pathway, such as ERK and RIPK3.[7]

These inhibitors typically act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation and activation of downstream signaling components. This leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells.

The following diagram illustrates the general workflow for identifying and characterizing trifluoromethylated heterocyclic compounds as kinase inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected trifluoromethylated heterocyclic compounds against various biological targets.

| Compound Class | Specific Compound Example | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-carboxamide | Compound 3b | COX-1 | 0.46 | - | - | [6] |

| Pyrazole-carboxamide | Compound 3g | COX-2 | 2.65 | - | - | [6] |

| Pyrazole Derivative | Compound 10d | ERK | - | PC-3 (Prostate) | 21.9 | [7] |

| Pyrazole Derivative | Compound 10d | RIPK3 | - | MCF-7 (Breast) | 3.90 | [7] |

| Quinoline Derivative | Compound 27 | c-Met | 0.019 | - | - | [8] |

| Quinoline Derivative | Compound 38 | PI3K | 0.72 | MCF-7 (Breast) | - | [8] |

| Quinoline Derivative | Compound 38 | mTOR | 2.62 | - | - | [8] |

| Pyrazolo[1,5-a]pyrimidine | Analogue 9 | Pim1 | - | - | - | [9][10] |

| Imidazo[4,5-c]quinoline | BGT-226 | PI3K/mTOR | - | Various | - | [8] |

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for professional scientific guidance. The experimental protocols provided are generalized and may require optimization for specific substrates and conditions. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(trifluoromethyl)-1H-imidazole | C4H3F3N2 | CID 585838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ard.bmj.com [ard.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Structure of 3-(Trifluoromethyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyrazole (B372694) ring dramatically influences the molecule's electronic properties, including its electronegativity, lipophilicity, and metabolic stability. These modifications can enhance the binding affinity of the molecule to biological targets and improve its pharmacokinetic profile, making it a valuable scaffold in drug design. This technical guide provides an in-depth overview of the theoretical studies on the electronic structure of this compound, summarizing key quantitative data, detailing experimental protocols for computational analysis, and visualizing the logical workflow of such studies.

Electronic Structure and Properties

The electronic structure of this compound has been investigated using various quantum chemical methods. Density Functional Theory (DFT) is a commonly employed computational approach to elucidate the geometric and electronic properties of such molecules. These studies provide valuable insights into the molecule's reactivity, stability, and potential interaction with other molecules.

Data Presentation: Calculated Electronic Structure Parameters

The following table summarizes key quantitative data on the electronic structure of this compound, derived from theoretical calculations. These values are representative and are based on computational studies of similar trifluoromethyl-substituted pyrazole derivatives.

| Parameter | Value | Description |

| Molecular Geometry | ||

| C3-C4 Bond Length | ~1.39 Å | Carbon-carbon bond length within the pyrazole ring. |

| C4-C5 Bond Length | ~1.38 Å | Carbon-carbon bond length within the pyrazole ring. |

| N1-N2 Bond Length | ~1.35 Å | Nitrogen-nitrogen bond length within the pyrazole ring. |

| N2-C3 Bond Length | ~1.33 Å | Nitrogen-carbon bond length within the pyrazole ring. |

| C5-N1 Bond Length | ~1.34 Å | Carbon-nitrogen bond length within the pyrazole ring. |

| C3-C(F3) Bond Length | ~1.49 Å | Bond length between the pyrazole ring and the trifluoromethyl carbon. |

| C-F Bond Length | ~1.34 Å | Average carbon-fluorine bond length in the trifluoromethyl group. |